molecular formula C10H13N3O2 B13499956 Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate

Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate

Cat. No.: B13499956
M. Wt: 207.23 g/mol
InChI Key: QAXKPTLJEBKGTH-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a cyclopropylamino group attached to the pyrimidine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate typically involves the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with cyclopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)9-11-6-5-8(13-9)12-7-3-4-7/h5-7H,2-4H2,1H3,(H,11,12,13)

InChI Key

QAXKPTLJEBKGTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)NC2CC2

Origin of Product

United States

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